5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
CAS No.: 2092512-51-9
Cat. No.: VC2979106
Molecular Formula: C6H2BrClFNO
Molecular Weight: 238.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092512-51-9 |
---|---|
Molecular Formula | C6H2BrClFNO |
Molecular Weight | 238.44 g/mol |
IUPAC Name | 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H |
Standard InChI Key | NHMKGCGJRNUGIB-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=N1)F)Cl)C=O)Br |
Canonical SMILES | C1=C(C(=C(C(=N1)F)Cl)C=O)Br |
Introduction
Chemical Identity and Structural Properties
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₆H₂BrClFNO. The compound features a pyridine core with four different substituents occupying distinct positions on the ring. These include bromine at the 5-position, chlorine at the 3-position, fluorine at the 2-position, and an aldehyde group at the 4-position. This unique pattern of substitution creates a highly functionalized scaffold with multiple reactive sites.
Property | Value |
---|---|
CAS Number | 2092512-51-9 |
Molecular Formula | C₆H₂BrClFNO |
MFCD Identifier | MFCD29059499 |
Exact Mass | 250.89 g/mol |
Appearance | White to pale yellow solid |
Typical Purity | 95-98% |
The structure exhibits electron-withdrawing groups at multiple positions, creating an electron-deficient pyridine ring system. This electronic configuration significantly influences its reactivity patterns and makes it particularly useful for certain types of transformations. The presence of three different halogen atoms (Br, Cl, F) provides distinct reactivity sites for selective functionalization .
Physical and Chemical Properties
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde possesses several notable physical and chemical properties that influence its handling and applications in synthesis. Based on analysis of similar polyhalogenated heterocycles, this compound likely exhibits limited water solubility but dissolves well in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
The compound features an electron-deficient pyridine ring due to the electronegative halogen substituents, making it susceptible to nucleophilic aromatic substitution reactions, particularly at the fluorine position. The aldehyde functional group at the 4-position provides an additional reactive site for condensation reactions and other carbonyl transformations.
Property | Value |
---|---|
Physical Form | Powder/Crystalline solid |
Color | White to yellow |
Solubility | Poorly soluble in water, soluble in organic solvents |
Melting Point | Estimated 110-130°C (based on similar compounds) |
Storage Recommendation | Store in cool, dry conditions protected from light |
The chemical reactivity of this compound is predominantly influenced by the electron-withdrawing effects of the halogen substituents and the aldehyde group. The fluorine at the 2-position is particularly activated toward nucleophilic displacement reactions due to its position alpha to the pyridine nitrogen .
Applications in Medicinal Chemistry
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde represents an important scaffold in medicinal chemistry due to its potential for diversification through various chemical transformations. The multiple functional groups provide opportunities for selective modification to create libraries of compounds for biological screening.
The aldehyde functional group is particularly valuable as it allows for condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. These transformations can be leveraged to create compound libraries for drug discovery programs.
Polyhalogenated heterocycles similar to this compound have found applications in the development of:
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Enzyme inhibitors for various therapeutic targets
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Kinase inhibitors for cancer treatment
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Antiviral agents, including potential inhibitors for viral proteases
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Anti-inflammatory compounds
For instance, related halogenated pyridine derivatives have been explored as building blocks for protease inhibitors, including those targeting the SARS-CoV-2 3CL protease . The presence of multiple halogens provides opportunities for sequential functionalization through selective metal-catalyzed coupling reactions, enabling the construction of complex drug-like molecules.
Spectroscopic Properties and Characterization
The characterization of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde typically involves various spectroscopic techniques. While specific spectral data for this compound is limited in the available search results, certain predictions can be made based on the structure and data from related compounds.
NMR Spectroscopy
The ¹H NMR spectrum would be relatively simple, featuring:
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A singlet for the aldehyde proton (approximately δ 10.0-10.5 ppm)
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A singlet for the remaining pyridine H-6 proton (approximately δ 8.5-9.0 ppm)
The ¹⁹F NMR would show a characteristic signal for the 2-position fluorine, likely in the range of -60 to -70 ppm, as observed for related 2-fluoropyridines .
Mass Spectrometry
The mass spectrum would exhibit a characteristic isotope pattern due to the presence of both bromine and chlorine, which have distinct natural isotope distributions. The molecular ion cluster would show peaks corresponding to M, M+2, and M+4 in a ratio reflecting the combined isotope patterns of bromine and chlorine.
Isotope Pattern | Relative Abundance (Theoretical) |
---|---|
M | 100% |
M+2 | ~130% (combined Br and Cl contributions) |
M+4 | ~30% (combined Br and Cl contributions) |
Infrared Spectroscopy
The IR spectrum would feature characteristic absorption bands including:
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C=O stretching of the aldehyde (approximately 1680-1700 cm⁻¹)
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C=N and C=C stretching of the pyridine ring (1550-1600 cm⁻¹)
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C-F, C-Cl, and C-Br stretching at lower wavenumbers
Reactivity and Synthetic Applications
The diverse functionality present in 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde enables a wide range of synthetic transformations, making it a valuable building block in organic synthesis. The reactivity of this compound is governed by the electronic effects of the various substituents and their influence on the pyridine ring system.
Aldehyde Transformations
The aldehyde group at the 4-position can participate in numerous reactions:
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Condensation with amines to form imines (Schiff bases)
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Wittig and Horner-Wadsworth-Emmons reactions to form alkenes
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Reductive amination to produce aminomethyl derivatives
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Aldol condensations and related C-C bond-forming reactions
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Reduction to primary alcohols or oxidation to carboxylic acids
Halogen Substitution Reactions
Each halogen atom presents distinct reactivity toward nucleophilic and metal-catalyzed transformations:
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The 2-fluorine is particularly activated toward nucleophilic aromatic substitution due to its position adjacent to the pyridine nitrogen
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The 5-bromine is well-suited for cross-coupling reactions (Suzuki, Stille, Negishi)
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The 3-chlorine can participate in metal-catalyzed coupling reactions, though typically with lower reactivity than bromine
This differential reactivity allows for sequential and selective functionalization, enabling the synthesis of complex molecules from this single scaffold .
Comparative Analysis with Related Compounds
Compound | CAS Number | Key Differences | Relative Reactivity |
---|---|---|---|
5-Bromo-3-chloro-2-fluoropyridine | 38185-56-7 | Lacks the 4-carbaldehyde | Less reactive toward nucleophiles at the 4-position; fewer functional group transformation options |
3-Bromo-5-chloro-2-fluoropyridine-4-carbaldehyde | 2090368-64-0 | Bromine and chlorine positions reversed | Similar reactivity profile with subtle differences in regioselectivity for nucleophilic attack |
2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3 | Different halogen pattern; aldehyde at 3-position | Different pattern of activation for nucleophilic substitution |
5-Bromo-2-fluoropyridine-3-carboxaldehyde | 875781-15-0 | Lacks chlorine at 3-position | Generally less electron-deficient; potentially different selectivity in coupling reactions |
The positioning of the three halogens in 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde creates a unique electronic environment that influences both its physical properties and chemical reactivity. The presence of multiple electron-withdrawing groups makes the pyridine ring highly electron-deficient, particularly at the 2, 4, and 6 positions .
Future Research Directions
The utility of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde in organic synthesis suggests several promising avenues for future research:
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Development of selective functionalization protocols that exploit the differential reactivity of the three halogen substituents
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Exploration of this scaffold in the design of targeted covalent inhibitors, leveraging the electrophilic nature of the compound
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Investigation of metal-catalyzed cascade reactions that could enable rapid assembly of complex heterocyclic systems
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Application in the synthesis of fluorinated pharmaceuticals, an area of growing interest due to the favorable pharmacokinetic properties often associated with fluorine incorporation
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Computational studies to better understand the electronic distribution and reactivity patterns of this highly substituted heterocycle
The compound's structural features make it particularly well-suited for diversity-oriented synthesis approaches, where a single scaffold can be transformed into diverse chemical libraries through selective functionalization at different positions .
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